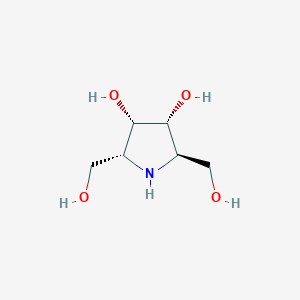
Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-
Descripción general
Descripción
“Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-” is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.2692 . It is also known by other names such as Acetohydroxamic acid, N-fluoren-2-yl-, N-Hydroxy-AAF, N-Hydroxy-N-(2-fluorenyl)acetamide, N-Hydroxy-2-(acetylamino)fluorene, and N-2-Fluorenyl-N-hydroxyacetamide .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-” consists of a fluorene core with an acetamide group attached to one of the carbon atoms . The presence of the hydroxy group indicates that this compound may have different chemical properties compared to other fluorene derivatives.Physical And Chemical Properties Analysis
“Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)-” has a molecular weight of 239.2692 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Aplicaciones Científicas De Investigación
Metabolic Pathways and Metabolites
- Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- and its derivatives, such as 9-hydroxy-2-acetylaminofluorene and 9-oxo-2-acetylaminofluorene, are metabolites of N-(9H-fluoren-2yl)-acetamide in rat liver microsomes. These compounds were identified through various spectroscopic methods and are significant in understanding the metabolic pathways of related compounds (Son et al., 1979).
Role in Carcinogenicity
- Studies have explored the role of acetamide derivatives in carcinogenic processes. For instance, research on the metabolism of N-2-fluorenylhydroxyl-amine, a proximate carcinogen derived from N-2-fluorenylacetamide, highlights the acetylation and metabolic transformation characteristic of N-hydroxy-N-2-fluorenylacetamide, providing insights into the carcinogenic pathways of these compounds (Weisburger et al., 1966).
Antimicrobial and Antioxidant Activities
- Derivatives of Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)-, have been synthesized and evaluated for antimicrobial and antioxidant activities. For example, the synthesis of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives and their evaluation against human lung carcinoma and breast carcinoma cell lines, as well as their antibacterial and antifungal activities, demonstrate potential biomedical applications (Alsantali et al., 2020).
Propiedades
IUPAC Name |
N-(5-hydroxy-9H-fluoren-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-12-5-6-13-11(8-12)7-10-3-2-4-14(18)15(10)13/h2-6,8,18H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMHNIXDQRUHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150835 | |
| Record name | Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(5-hydroxy-9H-fluoren-2-YL)- | |
CAS RN |
1147-55-3 | |
| Record name | N-(5-Hydroxy-9H-fluoren-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC9867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















